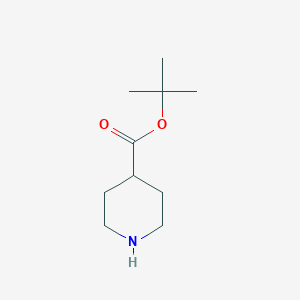

Tert-butyl Piperidine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYBPBOHNIHCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363766 | |

| Record name | Tert-butyl Piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138007-24-6 | |

| Record name | Tert-butyl Piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl Piperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl piperidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its piperidine core is a common motif in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of a tert-butyl ester on the 4-position of the piperidine ring offers a versatile handle for chemical modifications, while the secondary amine provides a point for further functionalization or protection. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and significant applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and tabulated data are presented to facilitate its practical application in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with various biological targets. This compound, and its commonly used N-Boc protected precursor, N-Boc-piperidine-4-carboxylic acid, serve as invaluable intermediates in the synthesis of complex molecules. The tert-butyl ester group can function as a protecting group for the carboxylic acid or as a bulky substituent influencing the pharmacokinetic properties of a molecule. This guide will delve into the essential technical aspects of this compound, providing a foundational resource for its effective utilization in the laboratory.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from isonipecotic acid (piperidine-4-carboxylic acid). The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with tert-butanol.

Synthesis of N-Boc-piperidine-4-carboxylic acid

The protection of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction.

-

Materials: Isonipecotic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), tert-butanol, water, hydrochloric acid (HCl), ethyl acetate.

-

Procedure:

-

To a solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1N aqueous solution, 1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in tert-butanol to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.

-

Synthesis of this compound from N-Boc-piperidine-4-carboxylic acid

The esterification of N-Boc-piperidine-4-carboxylic acid with tert-butanol can be achieved using a variety of coupling agents. A common method involves the use of a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Materials: N-Boc-piperidine-4-carboxylic acid, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C and add a solution of DCC or EDC (1.2 equivalents) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

-

The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.

-

A visual representation of the synthetic workflow is provided below:

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| CAS Number | 138007-24-6 | |

| Appearance | Colorless to light yellow liquid or solid-liquid mixture | |

| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.976 ± 0.06 g/cm³ (Predicted) | - |

| Flash Point | 99.5 ± 25.4 °C | |

| Solubility | Soluble in water and some organic solvents. | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.05-2.95 (m, 2H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.45 (s, 9H). | (inferred) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 174.5, 80.5, 45.0, 42.0, 29.0, 28.1. | (inferred) |

Note: NMR data is inferred from closely related structures and may vary slightly based on experimental conditions.

Applications in Drug Development

The piperidine-4-carboxylate scaffold is a cornerstone in the design of a multitude of therapeutic agents. Its utility stems from its ability to serve as a versatile scaffold for the introduction of various pharmacophoric features.

Building Block for Complex Molecules

This compound is extensively used as a starting material for the synthesis of more complex molecules. The secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce diverse substituents. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Role in Proteolysis-Targeting Chimeras (PROTACs)

A particularly exciting and contemporary application of the piperidine-4-carboxylate scaffold is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The piperidine moiety often forms part of the linker or the ligand that binds to the E3 ligase or the target protein.

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.

-

The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.

-

The polyubiquitinated POI is then recognized and degraded by the proteasome.

The following diagram illustrates the signaling pathway of a generic PROTAC utilizing a piperidine-based E3 ligase ligand.

Conclusion

This compound is a fundamentally important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures with therapeutic potential. The continued exploration of piperidine-containing compounds in drug discovery, particularly in innovative modalities like PROTACs, ensures that this compound will remain a relevant and valuable tool for researchers and scientists in the pharmaceutical industry. This guide has provided a detailed overview of its synthesis and properties to aid in its effective application.

Technical Guide: Physicochemical Properties and Biological Context of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic Acid

Disclaimer: The CAS number 138007-24-6 provided in the topic corresponds to tert-Butyl piperidine-4-carboxylate. This technical guide focuses on the compound named in the topic, 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid , for which specific experimental data is limited. The information presented herein is a consolidation of data from structurally related analogs, primarily 4-methoxy-1H-indole-2-carboxylic acid, and general knowledge of the indole-2-carboxylic acid chemical class.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The indole nucleus is a key structural motif found in numerous natural products and synthetic drugs. This guide provides a detailed overview of the physical and chemical properties, potential biological activities, and relevant experimental methodologies for the specific derivative, 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid. Given the absence of direct experimental data for this exact molecule, properties of the closely related 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) are provided as a reference.

Physicochemical Properties

The physicochemical properties of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid can be predicted based on its structural components. The presence of the carboxylic acid group suggests acidic properties, while the indole nucleus and the chlorophenyl group contribute to its lipophilicity. For comparative purposes, the known properties of 4-methoxy-1H-indole-2-carboxylic acid are summarized below.

Table 1: Physicochemical Properties of 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7)

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |

| Molecular Weight | 191.18 g/mol | PubChem[1] |

| XLogP3-AA | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 191.058243149 Da | PubChem[1] |

| Topological Polar Surface Area | 62.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 231 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Experimental Protocols

The synthesis and characterization of indole-2-carboxylic acid derivatives involve standard organic chemistry techniques. Below are generalized protocols that would be applicable for the synthesis and analysis of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid.

Synthesis

A common route for the synthesis of N-aryl-indole-2-carboxylic acids is the Fischer indole synthesis, followed by N-arylation and subsequent functional group manipulations.

Characterization

The structural confirmation of the synthesized compound would involve a combination of spectroscopic and analytical techniques.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the molecular structure. The spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.

IR spectroscopy would be employed to identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch of the indole ring (if not N-substituted).

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction could be performed if suitable crystals can be obtained. This technique provides precise information on bond lengths, bond angles, and crystal packing.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid, the indole-2-carboxylic acid scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of activities, including as anticancer agents, HIV-1 integrase inhibitors, and dual inhibitors of IDO1/TDO. The presence of the 1-(4-chlorophenyl) substituent is a common feature in many biologically active molecules and may confer specific interactions with biological targets.

For instance, some indole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival. A hypothetical signaling pathway that could be targeted by such a compound is presented below. This is a generalized representation and would require experimental validation.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tert-butyl Piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Tert-butyl Piperidine-4-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide focuses on the standardized methodologies and expected spectral characteristics based on its chemical structure.

Introduction

This compound is a heterocyclic compound frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its piperidine core and carboxylate functional group make it a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide covers the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While a complete set of experimentally verified spectra for this compound is not consistently available across public spectral databases, the following tables summarize the expected chemical shifts and absorptions based on its known structure and data from closely related analogues.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-1 (NH) | Broad singlet | 1H | |

| H-4 | 2.3 - 2.5 | Multiplet | 1H |

| H-2, H-6 (axial) | 2.6 - 2.8 | Multiplet | 2H |

| H-2, H-6 (equatorial) | 3.0 - 3.2 | Multiplet | 2H |

| H-3, H-5 (axial) | 1.6 - 1.8 | Multiplet | 2H |

| H-3, H-5 (equatorial) | 1.9 - 2.1 | Multiplet | 2H |

| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

Note: Predicted values are based on standard functional group regions and data from similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O | 174 - 176 |

| -C (CH₃)₃ | 79 - 81 |

| C-4 | 40 - 42 |

| C-2, C-6 | 43 - 45 |

| C-3, C-5 | 28 - 30 |

| -C(C H₃)₃ | 27 - 29 |

Note: Predicted values are based on standard functional group regions and data from similar structures.

Table 3: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Note: Predicted values are based on characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [M]+• | 185.14 | Molecular Ion |

| [M-C(CH₃)₃]+ | 128.07 | Loss of tert-butyl group |

| [M-COOC(CH₃)₃]+ | 84.08 | Loss of tert-butoxycarbonyl group |

Note: Predicted values are based on the molecular weight and common fragmentation patterns for this type of structure.

Experimental Protocols

The following sections detail standardized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for good signal dispersion.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

3.1.2 ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer with a carbon probe.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Acquisition:

-

Follow the same initial steps as for ¹H NMR (locking and shimming).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform and phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+•) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the molecule.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis in a drug development context.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a small molecule.

Caption: Logical relationship of different spectroscopic data in the process of structure elucidation.

Navigating the Properties of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl Piperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. Tert-butyl piperidine-4-carboxylate, a vital heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides a comprehensive overview of its solubility and stability, offering detailed experimental protocols for characterization and presenting a framework for data interpretation.

Core Physical and Chemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, featuring a tert-butyl ester protecting group. This structural feature significantly influences its reactivity and solubility. The compound is typically available as a colorless to light yellow solid or a solid-liquid mixture.[1] For long-term integrity, it is recommended to store the compound in a dark place, sealed in a dry environment at temperatures between 2-8°C.

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | PubChem |

| Molecular Weight | 185.26 g/mol | [2] |

| Appearance | Colorless to white to yellow liquid or semi-solid or solid | |

| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar piperidine ring and a non-polar tert-butyl group—a degree of solubility in a range of organic solvents can be anticipated. The hydrochloride salt of this compound is reported to be soluble in water and some organic solvents.[3]

To address the lack of specific data, the following table provides a template for presenting experimentally determined solubility values. Researchers are encouraged to employ the protocols outlined in the subsequent section to populate this table for their specific solvent systems of interest.

Table 1: Illustrative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

Stability Characteristics

This compound is generally considered stable under recommended storage conditions.[3] However, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield piperidine-4-carboxylic acid and tert-butanol. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is also labile under strong acidic conditions.

Table 2: Illustrative Stability of this compound under Accelerated Conditions (e.g., 40°C/75% RH)

| Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance | Remarks |

| 0 Months | 100.0 | < 0.1 | Conforms to specification | - |

| 1 Month | Data to be determined | Data to be determined | Observe for changes | - |

| 3 Months | Data to be determined | Data to be determined | Observe for changes | - |

| 6 Months | Data to be determined | Data to be determined | Observe for changes | - |

Experimental Protocols

To empower researchers to generate the critical data outlined above, this section provides detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Stability Testing Protocol (ICH Guideline Approach)

This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions.

Methodology:

-

Sample Preparation: Package the compound in containers that are representative of the intended storage and distribution packaging.

-

Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions as per ICH guidelines.

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Withdraw samples at specified time intervals.

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 1, 3, 6 months

-

-

Analytical Testing: At each time point, analyze the samples for the following:

-

Assay: Quantify the amount of this compound remaining using a stability-indicating HPLC method.

-

Impurities: Identify and quantify any degradation products.

-

Appearance: Visually inspect for any changes in color or physical state.

-

-

Data Evaluation: Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life.

References

Tert-butyl Piperidine-4-carboxylate: A Cornerstone Heterocyclic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl piperidine-4-carboxylate is a versatile heterocyclic building block of significant importance in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, strategically functionalized with a carboxylic acid protected as a tert-butyl ester and a secondary amine, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. The piperidine motif is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The presence of the piperidine ring can enhance drug-like properties by modulating lipophilicity, aqueous solubility, and providing a three-dimensional framework for precise interaction with biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

This compound, also known as 4-(tert-butoxycarbonyl)piperidine, is a colorless to light brown oil or solid-liquid mixture at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 138007-24-6 | [2] |

| Molecular Formula | C10H19NO2 | [2][3] |

| Molecular Weight | 185.26 g/mol | [2][3] |

| Boiling Point | 241.0 ± 33.0 °C (Predicted) | [4] |

| Density | 0.976 ± 0.06 g/cm3 (Predicted) | [4] |

| Appearance | Colorless to off-white Solid-Liquid Mixture | [4] |

| Storage | 2-8°C (protect from light) | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives. Representative 1H and 13C NMR data are provided below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1H NMR (500 MHz, DMSO-d6) | 2.88 | dt | 2H | H-2ax, H-6ax | [4] |

| 2.44 | td | 2H | H-2eq, H-6eq | [4] | |

| 2.23 | tt | 1H | H-4 | [4] | |

| 1.69-1.64 | m | 2H | H-3ax, H-5ax | [4] | |

| 1.41-1.33 | m | 11H | H-3eq, H-5eq, C(CH3)3 | [4] | |

| 13C NMR (100 MHz, d6-DMSO) | 154.89 | - | - | C=O (ester) | [3] |

| 79.03 | - | - | C(CH3)3 | [3] | |

| 44.31 | - | - | C-2, C-6 | [3] | |

| 28.42 | - | - | C(CH3)3 | [3] | |

| 25.69 | - | - | C-3, C-5 | [3] | |

| 24.45 | - | - | C-4 | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrogenation of a protected precursor.

Experimental Protocol: Synthesis via Hydrogenation

-

Reaction: To a 3 L three-necked flask under a nitrogen atmosphere, add wet Degussa-type Pd/C catalyst (10% Pd, 50% water content, 8.120 g, 76.30 mmol) followed by ethyl acetate (1.706 L).

-

Degassing: Degas the mixture by applying a nitrogen/vacuum cycle three times.

-

Addition of Starting Material: Add a solution of 1-benzyl-4-tert-butylpiperidine-1,4-dicarboxylate (243.7 g, 763.0 mmol) in ethyl acetate (243.7 mL).

-

Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere. Replenish the hydrogen and continue stirring for an additional 3.5 hours.

-

Work-up: Add methanol (60 mL) to dissolve any precipitate. Filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a brown oil containing a small amount of white solid. Remove the solid by filtration and wash with a minimal amount of ethyl acetate. Concentrate the filtrate again under reduced pressure to obtain this compound as a light brown oil.

-

Yield: 129 g (91%).[4]

Applications in Synthesis: A Versatile Building Block

This compound serves as a versatile starting material for a wide range of chemical transformations, enabling the synthesis of complex drug candidates. The secondary amine of the piperidine ring is readily available for N-functionalization, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications, such as amide bond formation.

N-Alkylation

The secondary amine of this compound can be readily alkylated to introduce various substituents at the nitrogen atom.

Experimental Protocol: General N-Alkylation

-

Reaction Setup: To a magnetically stirred 0.1 M solution of this compound in anhydrous acetonitrile, slowly add 1.1 equivalents of an alkyl bromide or iodide over several hours at room temperature under a dry nitrogen atmosphere. A syringe pump is recommended for the slow addition of the alkyl halide.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the acetonitrile and any excess reactants by rotary evaporation to yield the N-alkylated product, typically as an ammonium salt.[5]

Amide Coupling Reactions

The carboxylic acid, obtained after hydrolysis of the tert-butyl ester, is a key functional handle for amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.

Experimental Protocol: Amide Coupling using EDC/HOBt

-

Reaction Setup: To a stirred solution of the carboxylic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1-1.5 equivalents) and hydroxybenzotriazole (HOBt, 1-1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The following table summarizes the yields of various amide coupling reactions involving piperidine-derived carboxylic acids.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |

| Boc-piperidine carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH3CN | Excellent | [4] |

| (S)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid | Amine derivative 9 | HATU | DMF | - | [6] |

| N-Boc-piperidine-3-carboxylic acid | 4-chloroaniline | HATU, DIPEA | DMF | 80% | [7] |

Application in the Synthesis of Bioactive Molecules

The versatility of this compound as a building block is exemplified in the synthesis of numerous bioactive molecules, including opioid receptor modulators and kinase inhibitors.

Opioid Receptor Modulators

The piperidine scaffold is a common feature in many opioid receptor ligands. The synthesis of these modulators often involves the functionalization of the piperidine nitrogen and the 4-position.

Signaling Pathway of Mu-Opioid Receptor Agonists

The diagram below illustrates the signaling pathway initiated by the activation of the mu-opioid receptor, a common target for analgesics.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of clinically approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, quantitative biological activity, and mechanisms of action across various therapeutic areas.

Physicochemical Properties and Therapeutic Versatility

The enduring success of the piperidine scaffold can be attributed to its favorable physicochemical properties, which contribute to improved pharmacokinetic profiles of drug candidates.[3] The piperidine ring's conformational flexibility allows for optimal orientation of substituents to interact with diverse biological targets.[1][2] Furthermore, the basic nitrogen atom is often crucial for target engagement and for modulating properties like solubility.[4] These characteristics have enabled the development of piperidine-containing drugs for a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][5]

Quantitative Analysis of Biological Activity

The biological efficacy of piperidine derivatives is highly dependent on their substitution patterns. The following tables summarize the quantitative activity of various piperidine derivatives against different biological targets.

Table 1: Anticancer Activity of Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |

| B3962 | Various | Esophageal, Hepatocellular, Colon | Mean: 0.36 µg/mL |

| B4126 | Various | Esophageal, Hepatocellular, Colon | Mean: 0.47 µg/mL |

| B4125 | Various | Esophageal, Hepatocellular, Colon | Mean: 0.48 µg/mL |

| Piperine Derivative H7 | MDA-MB-231 | Breast | 10.50 ± 3.74 |

| Hela | Cervical | 11.86 ± 0.32 | |

| Source:[2][6][7] |

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

| Compound | Target Enzyme | IC50 / Ki Value |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |

| Donepezil (E2020) | AChE | 5.7 nM |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |

| 4-(Arylethynyl)piperidine Derivative 81 | O-GlcNAcase | 4.93 ± 2.05 nM |

| Piperazine/Piperidine Derivative 5 | hH3R | Ki = 7.70 nM |

| σ1R | Ki = 3.64 nM | |

| Piperazine/Piperidine Derivative 11 | hH3R | Ki = 6.2 nM |

| σ1R | Ki = 4.41 nM | |

| Source:[8][9][10] |

Key Signaling Pathways and Mechanisms of Action

Piperidine derivatives exert their therapeutic effects through modulation of various cellular signaling pathways. For instance, in cancer, they can induce apoptosis by affecting the expression of proteins like BAX and BCL-2.[11] In Alzheimer's disease, a primary strategy involves the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[9][12]

Caption: Cholinergic signaling and the inhibitory action of piperidine-based AChE inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine derivatives. The following sections provide protocols for key experiments.

Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation

This protocol describes a one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation.[13]

Materials:

-

1,5-dichloropentane

-

Primary amine

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Microwave reactor

Procedure:

-

In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add 2 mL of deionized water to the vessel.

-

Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes.

-

After cooling, extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Caption: General workflow for the microwave-assisted synthesis of N-substituted piperidines.

Determination of Acetylcholinesterase Inhibition using Ellman's Assay

This colorimetric assay is widely used to measure AChE activity and the potency of its inhibitors.[14][15]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Test compound (piperidine derivative) solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, set up blank, control, and test wells in triplicate.

-

Blank: 180 µL of phosphate buffer.

-

Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer or solvent.

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution at various concentrations.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well (except the blank).

-

Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of compounds.[16][17][18]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test compound (piperidine derivative) solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The piperidine scaffold continues to be an invaluable tool in medicinal chemistry. Its versatile nature, favorable physicochemical properties, and synthetic accessibility provide a robust platform for the design and development of novel therapeutic agents. The data and protocols presented in this guide highlight the broad applicability of piperidine derivatives and offer a foundation for further research and innovation in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Synthetic Cornerstone: A Technical Guide to N-Boc Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and invaluable structural motif in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and metabolic stability to drug candidates. However, the inherent reactivity of the piperidine nitrogen necessitates a robust protection strategy to achieve controlled and regioselective transformations. Among the various nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of complex piperidine-containing molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, manipulation, and application of N-Boc protected piperidines, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

The Indispensable Role of the Boc Protecting Group

The N-Boc group offers a unique combination of stability and facile cleavage, making it an ideal choice for multi-step syntheses.[1] It is generally stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, thereby allowing for extensive modification of other parts of the molecule without premature deprotection.[1] The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent centers. Crucially, the Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the piperidine nitrogen for subsequent functionalization.[2][3]

Synthesis and Deprotection of N-Boc Piperidines: Key Protocols and Data

The introduction and removal of the Boc group are fundamental operations in piperidine chemistry. The following sections provide detailed experimental protocols for these transformations, along with a summary of typical reaction conditions and yields.

N-Boc Protection of Piperidines

The most common method for the N-Boc protection of piperidines involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 4-Piperidone Monohydrate Hydrochloride [4]

-

To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O) (34 g, 168 mmol) in portions over a 5-minute period.

-

Add 4-dimethylaminopyridine (DMAP) (0.4 g, 3 mmol).

-

Stir the solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude product in dichloromethane (100 mL).

-

Wash the organic phase with 2M HCl (2 x 70 mL), saturated Na₂CO₃ (70 mL), and saturated NaCl (50 mL).

-

Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid.

Table 1: Summary of N-Boc Protection Conditions

| Starting Material | Reagents | Solvent | Time (h) | Yield | Reference |

| 4-Piperidone Monohydrate Hydrochloride | Boc₂O, Triethylamine, DMAP | Methanol | 20 | Quantitative | [4] |

| 4-Piperidinecarboxylic Acid | Boc₂O, Na₂CO₃/NaHCO₃ buffer | Water | 22 | - | [5] |

| 1,2,3,6-Tetrahydropyridine | Boc₂O | THF | Overnight | 89% | [6] |

N-Boc Deprotection of Piperidines

The removal of the N-Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity to harsh conditions.

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [2]

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Experimental Protocol: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [2]

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine will often precipitate.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Table 2: Summary of N-Boc Deprotection Conditions

| Reagent | Solvent | Temperature | Time (h) | Work-up | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-4 | Basic work-up (NaHCO₃) | [2][7] |

| 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 | Evaporation or precipitation | [2][8] |

| p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | 40°C | 2 | Solid-phase extraction | [9] |

Synthetic Transformations of N-Boc Protected Piperidines

The N-Boc group facilitates a wide range of synthetic transformations on the piperidine ring, enabling the construction of complex molecular architectures.

Reductive Amination

N-Boc-4-piperidone is a versatile starting material for the synthesis of 4-amino-piperidine derivatives through reductive amination.

Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [10]

-

Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane and cool in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise.

-

Stir the mixture and allow it to warm to room temperature for 16 hours.

-

Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.

Lithiation and Alkylation

The N-Boc group can direct the lithiation of the piperidine ring, allowing for subsequent alkylation at specific positions.

Experimental Protocol: Benzylic Lithiation and Methylation of N-Boc-2-phenylpiperidine [11]

-

Under an inert atmosphere, treat a solution of N-Boc-2-phenylpiperidine in an appropriate solvent with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C for 2 hours.

-

Quench the resulting anion with methyl iodide.

-

Work up the reaction to isolate the methylated product.

Table 3: Alkylation of Lithiated N-Boc-2-phenylpiperidine [11]

| Electrophile | Yield |

| Methyl Iodide | Modest |

| Ethyl Bromide | Modest |

| Allyl Bromide | Modest |

| N,N-Dimethylformamide (DMF) | Useful |

| Acetaldehyde | Useful |

Suzuki Coupling

N-Boc protected piperidines can be functionalized via Suzuki coupling reactions to form C-C bonds.

Experimental Protocol: Suzuki Coupling of N-Boc-4-methylene piperidine derivative [12]

-

Perform hydroboration of N-Boc-4-methylene piperidine.

-

React the resulting borane intermediate with an aryl bromide (e.g., 2,5-dibromopyridine) in the presence of a palladium catalyst such as PdCl₂(dppf).

-

Work up the reaction to isolate the 4-benzyl piperidine derivative.

N-Boc Piperidines in Drug Discovery: Targeting Signaling Pathways

The piperidine moiety is a key pharmacophore in numerous drugs targeting a variety of signaling pathways. The use of N-Boc protected piperidines is instrumental in the synthesis of these complex molecules.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[13][14][15] Dysregulation of this pathway is implicated in autoimmune diseases.[16] Tofacitinib, a Janus kinase inhibitor containing a piperidine moiety, is used to treat rheumatoid arthritis.[16] It acts by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[8]

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Acetylcholinesterase and Alzheimer's Disease

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh).[17][18] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[17] Donepezil, a piperidine derivative, is an AChE inhibitor that increases the levels of ACh in the brain, thereby improving cognitive function.[18][19][20][21]

Caption: Donepezil inhibits acetylcholinesterase, increasing acetylcholine levels.

Sigma-1 Receptor Signaling

The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[2][10] It plays a role in cellular stress responses.[5][7] Upon stimulation by agonists, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and can then interact with various client proteins, including the IP₃ receptor, to regulate intracellular calcium levels.[6][22]

Caption: Sigma-1 receptor signaling pathway modulation.

Metabotropic Glutamate Receptor 5 (mGluR5) Signaling

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC).[12][23] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12][23] This pathway can also lead to the activation of the extracellular signal-regulated kinase (ERK).[3][4]

Caption: mGluR5 signaling cascade modulated by piperidine ligands.

Conclusion

N-Boc protected piperidines are indispensable tools in modern organic synthesis and drug discovery. The Boc group provides a robust and reliable means of protecting the piperidine nitrogen, enabling a wide array of synthetic transformations with a high degree of control. The experimental protocols and data presented in this guide offer a practical resource for researchers to effectively utilize these versatile building blocks in the synthesis of complex molecules with significant therapeutic potential. A thorough understanding of the signaling pathways in which these molecules act is paramount for the rational design of next-generation therapeutics.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 7. The Sigma-1 Receptor in Cellular Stress Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 9. Revealing the changes in signaling pathways caused by tofacitinib in patients with rheumatoid arthritis through RNA sequencing and the correlation with clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. metrotechinstitute.org [metrotechinstitute.org]

- 18. goodrx.com [goodrx.com]

- 19. ivypanda.com [ivypanda.com]

- 20. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 21. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jneurosci.org [jneurosci.org]

The Pivotal Role of Tert-butyl Piperidine-4-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl piperidine-4-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with the protecting tert-butoxycarbonyl (Boc) group, offers a versatile scaffold for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key suppliers, and practical applications, offering a valuable resource for researchers and developers in the field. The strategic importance of this intermediate is underscored by its role in the synthesis of various therapeutic agents, making a thorough understanding of its properties and supply chain crucial for efficient drug discovery pipelines.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale manufacturing needs. The compound is typically offered as a white to light yellow powder or solid-liquid mixture. Its hydrochloride salt is also commercially available, often preferred for its improved handling and stability. When sourcing this critical intermediate, researchers should consider purity, physical form, and the availability of comprehensive technical and safety documentation.

Below is a comparative table summarizing the product specifications from prominent suppliers:

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Physical Form | Additional Notes |

| TCI (Tokyo Chemical Industry) | This compound | 138007-24-6 | C₁₀H₁₉NO₂ | >98.0% (GC) | White to Light yellow powder to lump | Also available as the hydrochloride salt. |

| Sigma-Aldrich (distributor for ChemScene) | This compound | 138007-24-6 | C₁₀H₁₉NO₂ | 97% | Solid-Liquid Mixture | |

| Sunway Pharm Ltd | This compound | 138007-24-6 | C₁₀H₁₉NO₂ | 97% | - | Offers various quantities, from milligrams to larger scales. |

| BLD Pharm | This compound hydrochloride | 892493-65-1 | C₁₀H₂₀ClNO₂ | - | - | Available for online orders. |

Synthetic Pathways and Methodologies

The synthesis of this compound and its derivatives is well-documented in scientific literature and patents. A common synthetic route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The versatility of the piperidine scaffold allows for various modifications, making it a cornerstone in combinatorial chemistry and targeted drug design.

A generalized synthetic workflow for the utilization of this compound in drug discovery is depicted below:

A typical workflow illustrating the use of this compound in drug discovery.

Experimental Protocols: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of a derivative of this compound, adapted from established chemical literature. This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

Synthesis of N-Substituted Tert-butyl Piperidine-4-carboxamide

Materials:

-

This compound

-

Amine of interest (R-NH₂)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Acid Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent, add a suitable base (e.g., LiOH) to hydrolyze the ester and form the corresponding carboxylic acid. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture and extract the product.

-

Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the amine of interest (1.1 eq) in an anhydrous solvent, add the coupling agent (1.2 eq) and a base (2.0 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-substituted tert-butyl piperidine-4-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and handling of Tert-butyl Piperidine-4-carboxylate

An In-depth Technical Guide to the Safety and Handling of Tert-butyl Piperidine-4-carboxylate

Introduction

This compound, also known as 4-(tert-Butoxycarbonyl)piperidine, is a heterocyclic organic compound widely utilized as a crucial building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its piperidine core is a common scaffold in many biologically active molecules. This versatile compound is instrumental in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Notably, it serves as a key intermediate in the manufacture of fentanyl and its derivatives.[2]

This guide provides comprehensive technical information on the safety, handling, and experimental use of this compound, intended for researchers, chemists, and professionals in the drug development industry.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₂ | [3][4] |

| Molecular Weight | 185.26 g/mol | [3][4] |

| CAS Number | 138007-24-6 | [3][4] |

| Appearance | White to light yellow powder, lump, or solid-liquid mixture | [5] |

| Melting Point | 29.0 to 33.0 °C | |

| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | [5] |

| Flash Point | 99.5 ± 25.4 °C | [5] |

| Purity | >97-98% | [5] |

| Synonyms | tert-Butyl 4-piperidinecarboxylate, 4-Piperidinecarboxylic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)piperidine |

Hazard Identification and Safety Data

This compound is classified as hazardous.[4] It is crucial to understand its potential risks to ensure safe handling.

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | [4] |

| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed | [6] |

Precautionary Statements:

Users should adhere to the following precautionary measures:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth).[3][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6][7]

-

Disposal: P501 (Dispose of contents/container in accordance with local regulations).[6][7]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper procedures for handling and storage are critical to maintaining the stability of the compound and ensuring personnel safety.

Handling

-

Handle in a well-ventilated place or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Recommended storage temperatures range from 2-8°C to refrigerated conditions (0-10°C).[8]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3][9]

-

Protect from air and heat sensitivity.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is essential in case of accidental exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[3] Wear full PPE, including respiratory protection.[6] Prevent further leakage if safe to do so and avoid allowing the chemical to enter drains.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Application in Synthesis and Drug Development

This compound is a pivotal intermediate in the pharmaceutical industry.[8] Its structure allows for various chemical modifications, making it a versatile scaffold for creating complex drug candidates.[11] It is a common starting material for synthesizing novel pyrazole derivatives with potential biological activities.[12] Furthermore, it is a listed precursor in the synthesis of controlled substances like fentanyl and its analogues, which has led to its regulation as a List 1 Chemical by the DEA in the United States.[2]

Experimental Protocol Example: Synthesis of Pyrazole Derivatives

The following is a representative experimental protocol adapted from the literature, illustrating the use of a derivative of this compound in synthesis. This demonstrates a practical application and the associated handling requirements.

Objective: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates.[12]

Materials:

-

tert-Butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate (β-enamino diketone intermediate)

-

Appropriate hydrazine (e.g., p-tolylhydrazine hydrochloride)

-

Ethanol (EtOH)

-

Standard laboratory glassware and magnetic stirrer

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: A solution of the β-enamino diketone intermediate (1.0 eq) and the selected hydrazine hydrochloride (1.0 eq) is prepared in ethanol in a round-bottom flask equipped with a magnetic stir bar.[12]

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the solvent (ethanol) is removed under reduced pressure (rotary evaporation).

-

Purification: The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., acetone/n-hexane) to yield the final pyrazole product.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 138007-24-6 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Versatile Synthesis of 4-Substituted Piperidines from Tert-butyl Piperidine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.